

# Thermo-chemical Profile of 2-Acetamidopyridine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Acetamidopyridine

Cat. No.: B421653

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This technical guide provides a comprehensive overview of the available thermo-chemical data for **2-acetamidopyridine**. While experimental values for key thermo-chemical properties such as the standard molar enthalpy of formation and combustion are not readily available in the current body of scientific literature, this document details the established experimental protocols used to determine these values for similar compounds. Furthermore, it outlines the role of computational chemistry in predicting and complementing experimental data.

## Core Thermo-chemical Data

A summary of the available physical and thermo-chemical data for **2-acetamidopyridine** is presented in Table 1. It is important to note the absence of experimentally determined values for the standard molar enthalpy of formation ( $\Delta_f H^\circ_m$ ) and the standard molar enthalpy of combustion ( $\Delta_c H^\circ_m$ ).

Table 1: Summary of Available Thermo-chemical Data for **2-Acetamidopyridine**

Property	Value	Unit	Source
Molecular Formula	C7H8N2O	-	--INVALID-LINK--
Molecular Weight	136.15	g/mol	--INVALID-LINK--
Melting Point	66 - 74	°C	--INVALID-LINK--
Enthalpy of Sublimation (hsub)	103.80	kJ/mol	--INVALID-LINK--
Enthalpy of Fusion (hfus)	16.00	kJ/mol	at 343.00 K -- INVALID-LINK--
Standard Molar Enthalpy of Formation ( $\Delta_f H^\circ_m$ )	Not Available	kJ/mol	-
Standard Molar Enthalpy of Combustion ( $\Delta_c H^\circ_m$ )	Not Available	kJ/mol	-

## Experimental Protocols for Thermo-chemical Analysis

The determination of fundamental thermo-chemical data, such as the enthalpy of formation and combustion, relies on precise calorimetric measurements. The following sections detail the standard experimental methodologies that would be employed for **2-acetamidopyridine**, based on established practices for related organic compounds.

### Combustion Calorimetry for Enthalpy of Combustion and Formation

The standard molar enthalpy of combustion is determined using a bomb calorimeter. From this value, the standard molar enthalpy of formation can be calculated using Hess's Law.

Methodology:

- **Sample Preparation:** A precisely weighed pellet of high-purity, crystalline **2-acetamidopyridine** is placed in a crucible within a combustion bomb. A known length of ignition wire is positioned in contact with the sample.
- **Bomb Assembly and Pressurization:** A small, known amount of distilled water is added to the bomb to ensure saturation of the internal atmosphere with water vapor, facilitating the condensation of nitric acid formed from the nitrogen in the sample. The bomb is then sealed and pressurized with a large excess of pure oxygen (typically to ~3 MPa).
- **Calorimetric Measurement:** The sealed bomb is submerged in a known mass of water in the calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the ignition wire. The temperature change of the water is meticulously recorded with a high-precision thermometer until a final, stable temperature is reached.
- **Data Analysis:** The gross heat capacity of the calorimeter system is determined by burning a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The energy equivalent of the calorimeter is then used to calculate the heat released during the combustion of **2-acetamidopyridine**. Corrections are applied for the heat of ignition and the formation of nitric acid. The standard molar enthalpy of combustion is then calculated from the corrected heat of combustion and the molar mass of the compound.

The standard molar enthalpy of formation ( $\Delta_f H^\circ_m$ ) in the solid state is then calculated using the following equation, derived from Hess's law:

$$\Delta_f H^\circ_m(\text{C}_7\text{H}_8\text{N}_2\text{O}, \text{s}) = 7 * \Delta_f H^\circ_m(\text{CO}_2, \text{g}) + 4 * \Delta_f H^\circ_m(\text{H}_2\text{O}, \text{l}) - \Delta_c H^\circ_m(\text{C}_7\text{H}_8\text{N}_2\text{O}, \text{s})$$

where  $\Delta_f H^\circ_m(\text{CO}_2, \text{g})$  and  $\Delta_f H^\circ_m(\text{H}_2\text{O}, \text{l})$  are the well-established standard molar enthalpies of formation of carbon dioxide and liquid water, respectively.

## Vapor Pressure Measurement for Enthalpy of Sublimation

The enthalpy of sublimation can be determined by measuring the vapor pressure of the solid compound as a function of temperature.

Methodology (Knudsen Effusion Method):

- **Sample Preparation:** A sample of **2-acetamidopyridine** is placed in a Knudsen effusion cell, which is a small, thermostated container with a very small orifice.
- **Measurement:** The cell is placed in a high-vacuum system. The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured at a series of precisely controlled temperatures.
- **Data Analysis:** The vapor pressure (p) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation. The Clausius-Clapeyron equation is then used to determine the standard molar enthalpy of sublimation ( $\Delta_{\text{gr}}H^\circ_{\text{m}}$ ) from the slope of a plot of  $\ln(p)$  versus  $1/T$ :

$$d(\ln p)/d(1/T) = - \Delta_{\text{gr}}H^\circ_{\text{m}} / R$$

where R is the ideal gas constant.

## Computational Thermochemistry

In the absence of experimental data, quantum chemical calculations provide a powerful tool for predicting the thermo-chemical properties of molecules like **2-acetamidopyridine**.

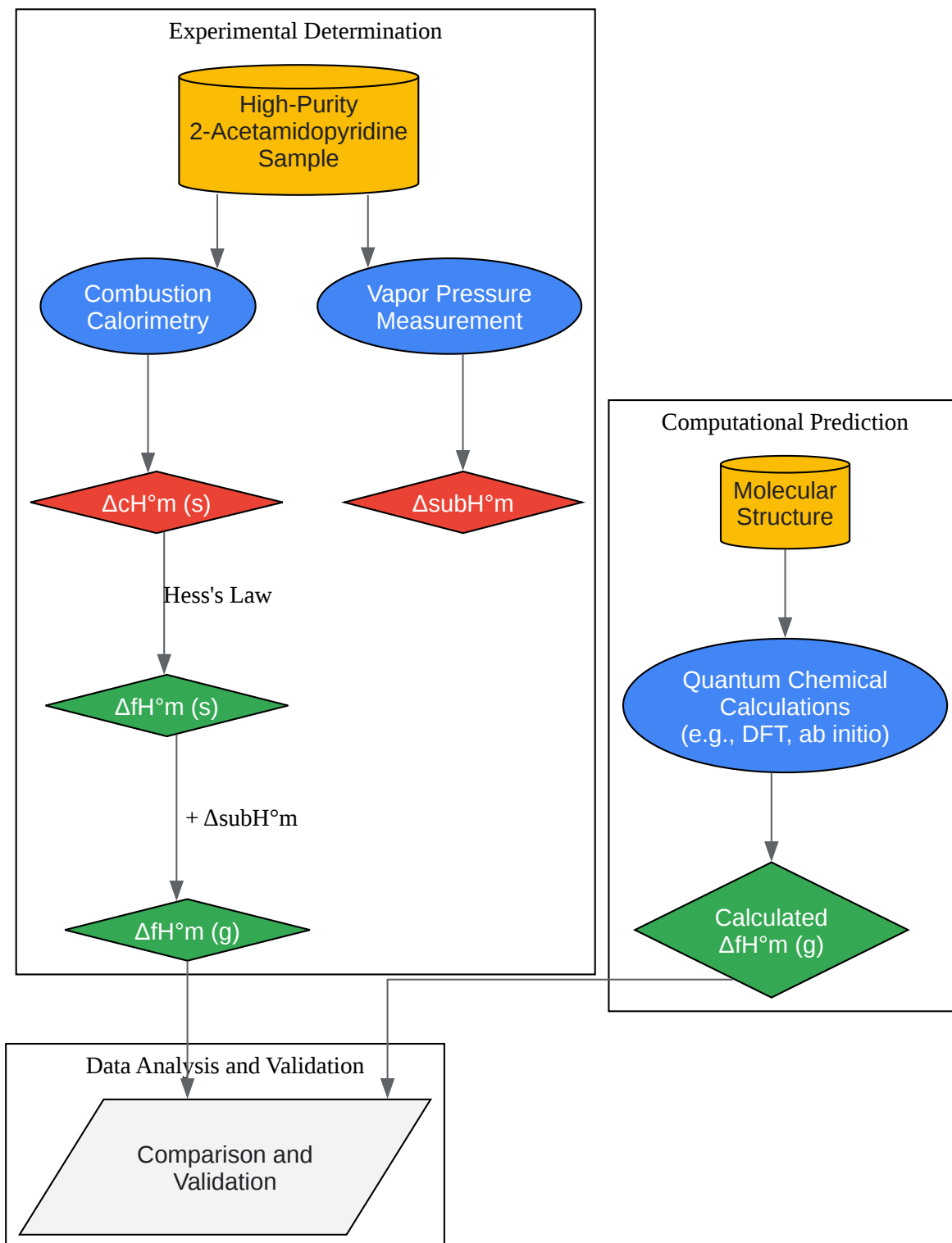
Methodology:

High-level ab initio or density functional theory (DFT) methods can be used to calculate the total electronic energy of the molecule. The standard molar enthalpy of formation in the gas phase can then be determined using atomization or isodesmic reaction schemes. For example, in an atomization scheme, the enthalpy of formation is calculated as the difference between the sum of the experimental enthalpies of formation of the constituent atoms in their standard state and the computed atomization energy of the molecule.

It is crucial to note that the accuracy of these computational methods depends heavily on the level of theory and the basis set used. Calculated values should ideally be benchmarked against reliable experimental data for structurally related compounds to ensure their predictive accuracy.

## Experimental and Computational Workflow

The logical flow for a comprehensive thermo-chemical characterization of **2-acetamidopyridine**, combining both experimental and computational approaches, is illustrated in the following diagram.



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Caption: Experimental and computational workflow for determining the thermo-chemical data of **2-acetamidopyridine**.

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